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Compound of Interest

4-Ethynylpyridin-2-amine
Compound Name:

hydrochloride
CAS No.: 1686158-90-6
Cat. No.: B1459749

Get Quote

\ J

Molecular Identity & Physicochemical Profile

4-Ethynylpyridin-2-amine hydrochloride is a salt form of a functionalized pyridine, combining
a hydrogen-bond donor/acceptor motif (2-aminopyridine) with a rigid, reactive alkyne handle. It
serves as a "privileged scaffold” in the design of kinase inhibitors and as a bio-orthogonal tag in
chemical biology.
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Technical Specification

IUPAC Name

4-Ethynylpyridin-2-amine hydrochloride

CAS Number (Free Base)

1094679-27-2

CAS Number (Salt)

Not widely indexed; Custom synthesis typical

Molecular Formula

C7HsN2z - HCI

118.14 (Free Base) + 36.46 (HCI) = 154.60

Molecular Weight
g/mol
Appearance Off-white to pale yellow crystalline solid
N High in Water, DMSO, MeOH; Low in non-polar
Solubility
solvents (DCM, Hexanes)
pKa (Predicted) ~6.8 (Pyridine N), ~25 (Alkyne C-H)
SMILES C#CC1=CC(N)=NC=C1.CI

Structural Analysis & Pharmacophore Features

The molecule is composed of three distinct functional zones, each contributing to its utility in

drug discovery:

¢ The Hinge-Binding Motif (2-Aminopyridine):

o The pyridine nitrogen (N1) acts as a hydrogen bond acceptor.

o The exocyclic amino group (C2-NHz) acts as a hydrogen bond donor.

o Significance: This "Donor-Acceptor” pattern mimics the adenine ring of ATP, allowing the

molecule to anchor effectively into the hinge region of kinase active sites (e.g., CDK2,

INOS, PI3K).

e The Alkyne Warhead (4-Ethynyl):

o Sterics: The linear geometry of the ethynyl group extends into the solvent-accessible

pocket or hydrophobic back-pocket of an enzyme without imposing significant steric bulk.

© 2026 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459749?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Reactivity: It serves as a handle for Sonogashira coupling (to build larger inhibitors) or
Click Chemistry (CuAAC) for attaching fluorophores or PROTAC linkers.

e The Hydrochloride Salt:
o Protonation occurs at the pyridine nitrogen (N1), the most basic site.

o Effect: Disrupts the crystal lattice of the free base, significantly enhancing aqueous
solubility for biological assays and improving shelf-life stability by preventing oxidation of
the amine.

Synthetic Pathways & Process Chemistry

The synthesis of 4-Ethynylpyridin-2-amine hydrochloride typically proceeds via a
Sonogashira cross-coupling strategy, starting from the commercially available 2-amino-4-
bromopyridine.

Synthesis Workflow Diagram

4 Pd(PPh3)2CI2, Cul, E3N ;‘ Coupling Y Deprotection 4-Ethynylpyridin-2-amine Salt Formation 4-Ethynylpyridin-2-amine HCI
(Starting Material) | (rs-Acetyiene, parcu) SR bz D (K2CO3/MeOH) (Free Base) (HCI in Dioxane) (Final Salt)

Click to download full resolution via product page

Figure 1: Step-wise synthetic route from halogenated precursor to the final hydrochloride salt.

Detailed Experimental Protocol
Step 1: Sonogashira Coupling

Charge: A reaction vessel is charged with 2-amino-4-bromopyridine (1.0 eq), Pd(PPhs)2Cl2
(0.05 eq), and Cul (0.10 eq).

Solvent: Anhydrous THF or DMF is added, followed by Triethylamine (3.0 eq).

Addition:Trimethylsilylacetylene (1.2 eq) is added dropwise under nitrogen atmosphere.

Reaction: Heat to 60—-80°C for 4—12 hours. Monitor by TLC/LCMS for disappearance of
bromide.
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o Workup: Filter through Celite to remove catalyst. Concentrate and purify via silica gel
chromatography (Hexane/EtOAC).

Step 2: Desilylation (Deprotection)

Dissolve the TMS-intermediate in Methanol.

Add Potassium Carbonate (K2COs) (2.0 eq) and stir at room temperature for 1-2 hours.

Concentrate, dilute with water, and extract with Ethyl Acetate.

Dry organic layer (Na=SOa4) and concentrate to yield the Free Base.

Step 3: Hydrochloride Salt Formation

o Dissolve the Free Base in a minimal amount of anhydrous Dioxane or Ethanol.
e Cool to 0°C.

e Slowly add 4M HCI in Dioxane (1.1 eq) dropwise. A white precipitate should form
immediately.

« Stir for 30 minutes, filter the solid, and wash with cold Diethyl Ether.

e Drying: Dry under high vacuum to remove trace solvents.

Analytical Characterization

To validate the structure, the following spectral data is expected.

1H NMR (DMSO-ds, 400 MHz) Prediction:
e 013.5-14.0 ppm (br s, 1H): Pyridinium N-H* (Salt specific).

e 0 8.0-8.5 ppm (br s, 2H): Exocyclic -NH:z (shifts downfield due to salt form).
e 6 7.85 ppm (d, J=6.0 Hz, 1H): H6 proton (adjacent to Nitrogen).

e 0 6.95 ppm (s, 1H): H3 proton (isolated between amino and alkyne).
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e 0 6.80 ppm (dd, J=6.0, 1.5 Hz, 1H): H5 proton.

e 0 4.60 ppm (s, 1H): Acetylenic proton (C=C-H).

Mass Spectrometry (ESI+):
e [M+H]*: Calculated m/z = 119.06 (Free base protonated).

e Fragment: Loss of acetylene (-26 Da) is a common fragmentation pathway.

Applications in Drug Discovery

» Kinase Inhibitor Design (Fragment-Based): The 2-aminopyridine motif is a classic "hinge
binder." Researchers use this molecule to target kinases such as CDK2, VEGFR, and iNOS.
The alkyne group allows the fragment to be "grown" into a hydrophobic pocket using
coupling reactions, increasing potency and selectivity.

o Bio-Orthogonal Labeling: The terminal alkyne acts as a "“click handle.” In chemical
proteomics, this molecule can be used as a probe. Once bound to a target protein, the
alkyne can be reacted with an azide-fluorophore (via CUAAC) to visualize the protein location
or with an azide-biotin for enrichment.

e Covalent Inhibition: While less common than acrylamides, the alkyne can be activated to
form covalent bonds with active site cysteines in specific catalytic environments, leading to
irreversible inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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